

Application Note: Structural Elucidation of Br-PEG6-C2-Acid Derivatives using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Br-PEG6-C2-acid	
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Abstract

This application note provides a detailed guide for the structural elucidation of bifunctional polyethylene glycol (PEG) derivatives, specifically **Br-PEG6-C2-acid**, using nuclear magnetic resonance (NMR) spectroscopy. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. This guide is intended to assist researchers in confirming the successful synthesis and purity of such derivatives, which are commonly used as linkers in bioconjugation and drug delivery applications.

Introduction

Polyethylene glycol (PEG) derivatives are widely utilized in the pharmaceutical and biotechnology industries to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of heterobifunctional PEGs, such as those possessing a terminal bromine atom for one type of conjugation and a carboxylic acid for another, requires precise structural confirmation. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the confirmation of endgroup functionalization and the integrity of the PEG backbone.[1][2] This note details the application of ¹H, ¹³C, and 2D NMR for the unambiguous structural assignment of a **Br-PEG6-C2-acid** derivative.

Predicted NMR Data for Br-PEG6-C2-Acid



The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the **Br-PEG6-C2-acid** molecule. These predictions are based on established chemical shift values for polyethylene glycol and the expected influence of the bromo-, ether, and carboxylic acid functionalities. The proposed structure and atom numbering are shown in Figure 1.

Figure 1. Proposed structure of **Br-PEG6-C2-acid** with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1	~3.81	t	2H
H-2	~3.68	t	2H
H-3 to H-12	~3.65	m	20H
H-13	~3.75	t	2H
H-14	~4.22	S	2H
-СООН	~10-12	br s	1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (δ, ppm)
C-1	~30.2
C-2	~71.5
C-3 to C-12	~70.5
C-13	~69.8
C-14	~68.7
C-15	~172.0

Experimental Protocols



Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 5-10 mg of the Br-PEG6-C2-acid derivative for ¹H NMR and 20-30 mg for ¹³C NMR.
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for observing the carboxylic acid proton.[3][4]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[5] The sample height in the tube should be approximately 4-5 cm.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Some deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument being used.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- · Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.



Temperature: 298 K.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

COSY experiments are used to identify proton-proton couplings within the molecule.

- Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
- Spectral Width: 12-16 ppm in both dimensions.
- Number of Increments: 256-512 in the indirect dimension (F1).
- Number of Scans per Increment: 4-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

HSQC experiments correlate directly bonded proton and carbon atoms.

- Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- ¹H Spectral Width: 12-16 ppm.
- ¹³C Spectral Width: 160-200 ppm.



- Number of Increments: 128-256 in the indirect dimension (F1).
- Number of Scans per Increment: 8-16.

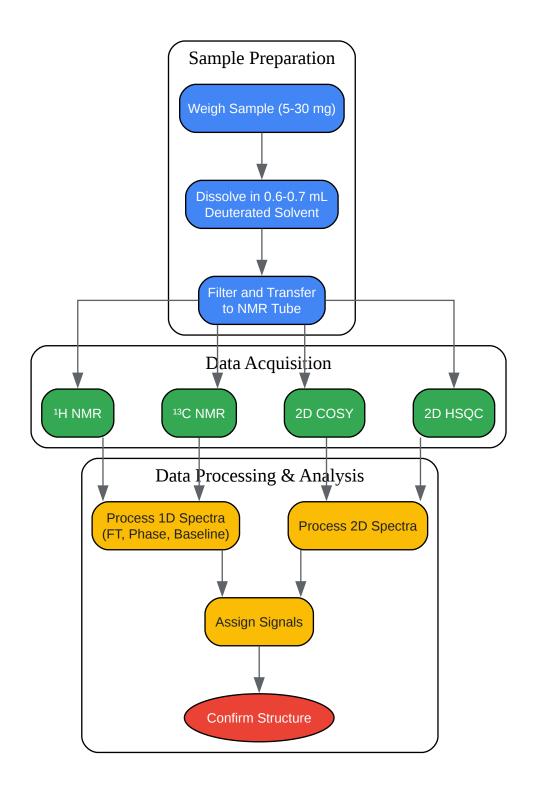
Data Processing and Interpretation

- 1D Spectra:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
 - Reference the spectra using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing
 them to the predicted values in Tables 1 and 2. The large signal around 3.65 ppm is
 characteristic of the PEG backbone. The downfield shifted signals will correspond to the
 protons adjacent to the bromine and the C2-acid moiety.
- 2D Spectra:
 - COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent methylene groups in the PEG chain (e.g., H-1 with H-2, H-2 with H-3, etc.).
 - HSQC: Cross-peaks will link each proton signal to its directly attached carbon, confirming
 the assignments made from the 1D spectra. For example, the proton signal at ~3.81 ppm
 (H-1) should show a correlation to the carbon signal at ~30.2 ppm (C-1).

Visualizations

The following diagrams illustrate the experimental workflow and the logic of spectral interpretation.

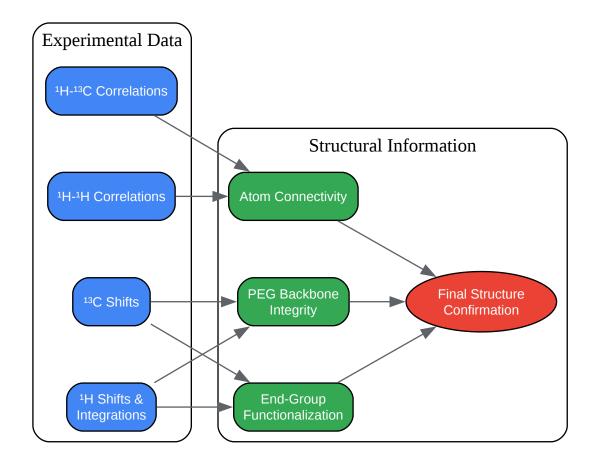




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NMR Experimental Workflow





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Logic of Spectral Interpretation

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex PEG derivatives like **Br-PEG6-C2-acid**. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their synthesized molecules. The protocols and expected data presented in this application note serve as a comprehensive guide for scientists and professionals working in drug development and bioconjugation.

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